Benzo[a]pyrene-9,10-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzo[a]pyrene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10O2/c21-16-9-7-14-10-13-5-4-11-2-1-3-12-6-8-15(18(13)17(11)12)19(14)20(16)22/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKVSGMWEGERTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(=O)C(=O)C=C5)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20231571 | |
| Record name | Benzo(a)pyrene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20231571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82120-25-0 | |
| Record name | Benzo(a)pyrene-9,10-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082120250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(a)pyrene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20231571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular and Cellular Mechanisms of Action of Benzo a Pyrene 9,10 Dione
Reactive Oxygen Species Generation and Oxidative Stress Induction
Benzo[a]pyrene (B130552) (B[a]P), a ubiquitous environmental pollutant, undergoes metabolic activation in the body, leading to the formation of various reactive metabolites, including benzo[a]pyrene quinones (B[a]P-quinones). mdpi.com These quinones, such as Benzo[a]pyrene-9,10-dione, are central to the induction of oxidative stress through mechanisms involving the generation of reactive oxygen species (ROS).
The generation of ROS by B[a]P-quinones is primarily driven by a process known as redox cycling. nih.gov This mechanism involves the one-electron reduction of the quinone (Q) to a semiquinone anion radical (Q•−). This initial reduction is often catalyzed by various cellular flavoenzymes, such as NADPH-cytochrome P450 reductase.
Once formed, the semiquinone anion radical is highly unstable and rapidly transfers its extra electron to molecular oxygen (O₂), generating the superoxide (B77818) anion radical (O₂•−). mdpi.com This reaction simultaneously regenerates the parent quinone, which is then free to undergo another round of reduction. mdpi.com This futile cycle of reduction and auto-oxidation can repeat continuously, leading to the sustained and amplified production of superoxide radicals. mdpi.com
The process can be summarized as follows:
Reduction: Q + e⁻ → Q•− (catalyzed by reductases)
Auto-oxidation: Q•− + O₂ → Q + O₂•−
This redox cycling is a key mechanism by which B[a]P-quinones contribute to cellular oxidative stress. nih.gov The formation of semiquinone anion radicals is an essential intermediate step in this ROS-generating cycle. nih.gov
The redox cycling of B[a]P-quinones is a significant source of intracellular ROS. The primary ROS produced is the superoxide anion radical (O₂•−). mdpi.com Superoxide can then be converted to other reactive species, either spontaneously or through enzymatic reactions. For instance, the enzyme superoxide dismutase (SOD) catalyzes the dismutation of superoxide into hydrogen peroxide (H₂O₂) and molecular oxygen. mdpi.com
Exposure to benzo[a]pyrene and its metabolites, including quinones, can significantly alter the activity of the cell's primary defense against oxidative stress: the endogenous antioxidant enzymes. Studies in rats treated with B[a]P have shown complex and sometimes contradictory effects on these enzymes, likely depending on the tissue type, dose, and duration of exposure.
In one study, oral administration of B[a]P to rats led to a decrease in the activities of both superoxide dismutase (SOD) and catalase in the liver, kidney, and lung. nih.gov Conversely, another study found that shortly after B[a]P exposure, SOD and catalase activities were significantly increased in erythrocytes, while they slightly decreased in sera. nih.gov This suggests a potential compensatory response in certain cellular compartments. A broader review indicates that B[a]P exposure generally leads to a decrease in the activity of key antioxidant enzymes, including catalase (CAT), glutathione (B108866) peroxidase (GPx), and superoxide dismutase (SOD). nih.gov
| Enzyme | Observed Effect | Experimental System | Reference |
|---|---|---|---|
| Superoxide Dismutase (SOD) | Decreased activity | Rat liver, kidney, lung | nih.gov |
| Catalase (CAT) | Decreased activity | Rat liver, kidney, lung | nih.gov |
| Superoxide Dismutase (SOD) | Increased activity | Rat erythrocytes | nih.gov |
| Catalase (CAT) | Increased activity | Rat erythrocytes | nih.gov |
| Glutathione Peroxidase (GPx) | Decreased activity (General finding) | Review of various studies | nih.gov |
These alterations in enzyme activity compromise the cell's ability to neutralize the excess ROS generated by B[a]P-quinone redox cycling, further exacerbating oxidative stress.
The overproduction of ROS and the impairment of antioxidant defenses result in oxidative damage to critical cellular macromolecules, including lipids, proteins, and DNA.
Lipid Peroxidation: The excess ROS can attack polyunsaturated fatty acids in cellular membranes, initiating a chain reaction known as lipid peroxidation. This process degrades lipids, compromises membrane integrity, and generates reactive aldehydes, such as malondialdehyde (MDA). nih.gov Studies have shown that B[a]P treatment significantly increases MDA levels in rat sera, indicating enhanced lipid peroxidation. nih.gov
Protein Oxidation: Proteins are also targets of oxidative attack. ROS can cause the oxidation of amino acid side chains and the formation of protein carbonyls. Increased protein carbonyl content is a widely used marker of oxidative protein damage. nih.gov In rats treated with B[a]P, a significant increase in carbonyl content was observed in the cytosolic fraction of liver cells. nih.gov
Oxidative DNA Damage: DNA is particularly vulnerable to oxidative damage. The hydroxyl radical can react with DNA bases, leading to various lesions. The most common and well-studied form of oxidative DNA damage is the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). nih.gov B[a]P administration in rats has been shown to cause a significant, up to 3.5-fold, increase in the levels of 8-OHdG in the liver. nih.gov This type of damage is mutagenic and can contribute to the initiation of carcinogenesis.
| Macromolecule | Marker | Observed Effect | Experimental System | Reference |
|---|---|---|---|---|
| Lipids | Malondialdehyde (MDA) | Significantly increased levels | Rat sera | nih.gov |
| Proteins | Carbonyl Content | Significantly increased levels | Rat liver cytosol | nih.gov |
| DNA | 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Increased up to 3.5-fold | Rat liver | nih.gov |
DNA Damage Mechanisms Induced by this compound
Beyond inducing oxidative DNA damage via ROS, certain metabolites of B[a]P can directly react with DNA to form covalent adducts.
While the most extensively studied DNA adducts from B[a]P metabolism are those formed by its diol-epoxide metabolite (BPDE), research indicates that B[a]P o-quinones are also capable of directly alkylating DNA. nih.govwikipedia.org Studies on the related compound, benzo[a]pyrene-7,8-dione, have demonstrated its potential to be genotoxic by covalently modifying DNA. nih.gov
This reactivity is heightened in the presence of protein or circular DNA. nih.gov The primary target for adduct formation by B[a]P-7,8-dione is the deoxyguanosine base in DNA. nih.gov Experiments comparing the reactivity of the dione (B5365651) with various synthetic DNA polymers confirmed that it preferentially forms deoxyguanosine adducts over those with deoxyadenosine, deoxycytidine, or deoxythymidine. nih.gov Although less of the covalently bound dione was recovered as specific deoxyguanosine adducts compared to the binding of BPDE, the study confirms that B[a]P o-quinones can directly form stable DNA adducts. nih.govresearchgate.net This direct covalent binding represents a distinct mechanism of genotoxicity for B[a]P metabolites like this compound, separate from the damage caused by ROS generation.
Following a comprehensive review of publicly available scientific literature, it has been determined that there is insufficient specific data available for the chemical compound This compound to fully address the detailed subsections outlined in the request.
The vast majority of research on the molecular and cellular mechanisms of Benzo[a]pyrene-induced toxicity focuses on its other, more extensively studied metabolites. These include the ultimate carcinogen (+)-anti-benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) and the o-quinone benzo[a]pyrene-7,8-dione .
Information regarding the specific adducts formed by This compound with deoxyribonucleosides, its influence on DNA integrity and replication, its comparison with other metabolites, the oxidative lesions it may induce, and its specific effects on gene expression and cell cycle progression is not adequately characterized in the available literature.
Therefore, it is not possible to provide a scientifically accurate and thorough article on This compound that strictly adheres to the requested outline without resorting to speculation or misattributing findings from other related compounds.
Modulation of Cellular Processes and Signaling Pathways by this compound
Mechanisms of Cytotoxicity in Cellular Models
The cytotoxic effects of this compound, a quinone metabolite of the widespread environmental pollutant Benzo[a]pyrene (BaP), are primarily driven by its ability to induce oxidative stress and damage cellular macromolecules. While research specifically isolating the effects of the 9,10-dione isomer is limited, studies on closely related BaP diones provide significant insights into its molecular and cellular mechanisms of action. These mechanisms predominantly involve the generation of reactive oxygen species (ROS), induction of DNA damage, and the subsequent activation of cell death pathways.
A key mechanism underlying the cytotoxicity of BaP diones is their capacity for redox cycling. This process involves the enzymatic reduction of the dione to a semiquinone radical, which can then react with molecular oxygen to regenerate the parent dione and produce a superoxide anion radical. This cycle can repeat, leading to a continuous and excessive production of ROS within the cell. This sustained oxidative stress can overwhelm the cell's antioxidant defenses, leading to widespread damage to lipids, proteins, and nucleic acids.
The excessive generation of ROS is a direct trigger for DNA damage. Oxidative damage to DNA can manifest as single- and double-strand breaks, as well as the formation of oxidized bases. One of the most common forms of oxidative DNA damage is the formation of 8-oxo-2'-deoxyguanosine (8-oxodGuo), a mutagenic lesion that can lead to G:C to T:A transversions if not repaired. Research on a related compound, benzo[a]pyrene-7,8-dione, in human bronchoalveolar H358 cells has demonstrated its potential to cause such damage.
The cellular response to this extensive damage often involves the activation of apoptotic pathways. DNA damage can trigger cell cycle arrest and the activation of tumor suppressor proteins, which in turn can initiate the intrinsic apoptotic cascade. This pathway is characterized by the permeabilization of the mitochondrial membrane, the release of cytochrome c, and the activation of caspases, a family of proteases that execute the apoptotic program, leading to controlled cell death.
Furthermore, the depletion of cellular reducing equivalents, such as NADH and NADPH, during the redox cycling of BaP diones can disrupt cellular energy metabolism and further contribute to cytotoxicity.
Detailed Research Findings on a Related Benzo[a]pyrene Dione
| Cell Line | Compound | Concentration | Observed Effect | Reference |
| Human bronchoalveolar H358 cells | Benzo[a]pyrene-7,8-dione | 20 µM | Formation of 0.4 8-oxodGuo per 106 normal bases |
This finding underscores the capacity of BaP diones to induce significant oxidative DNA damage, a key element in their cytotoxic and carcinogenic effects. The generation of such lesions can lead to mutations if not properly repaired, contributing to the initiation of cancer.
Mechanistic Genotoxicity Research of Benzo a Pyrene 9,10 Dione
In Vitro Genotoxicity Studies
In vitro studies are crucial for elucidating the direct effects of chemical compounds on cellular and molecular systems. For Benzo[a]pyrene-9,10-dione, these studies aim to characterize its potential to induce genetic damage in controlled laboratory settings.
Benzo[a]pyrene (B130552) can be metabolized to quinones that participate in redox cycling, a process that generates reactive oxygen species (ROS) and induces oxidative stress. This oxidative stress is a key mechanism through which these metabolites can cause DNA damage, including DNA strand breaks and the formation of oxidized bases.
Research on a related compound, benzo[a]pyrene-7,8-dione, has demonstrated its capacity to induce oxidative DNA damage. In the presence of NADH and Cu(II), benzo[a]pyrene-7,8-dione was found to cause DNA cleavage, primarily at guanine (G) residues within 5'-TG-3' sequences and at poly(C) sequences. Furthermore, this metabolite increased the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), a well-established marker of oxidative DNA damage nih.gov. The involvement of hydrogen peroxide (H₂O₂) and Cu(I) in this process was confirmed by the attenuating effects of catalase and a Cu(I)-specific chelator nih.gov. These findings suggest that the generation of ROS through redox cycling is a primary mechanism of DNA damage by this BaP-quinone.
While direct experimental data for this compound is limited, the established mechanism for the 7,8-dione provides a strong basis for inferring that the 9,10-dione likely induces similar oxidative DNA damage. Studies on the parent compound, BaP, have also shown that its exposure can lead to the formation of DNA double-strand breaks in vitro nih.govresearchgate.net.
Table 1: In Vitro DNA Damage Induced by Benzo[a]pyrene Metabolites
| Compound | Cell Line | DNA Damage Observed | Reference |
| Benzo[a]pyrene-7,8-dione | Not specified (in vitro DNA incubation) | DNA cleavage at G residues, increased 8-oxo-dG formation | nih.gov |
| Benzo[a]pyrene | CHO 3-6 | Increased homologous recombination frequency (indicative of double-strand break repair) | nih.gov |
Note: This table includes data on a closely related quinone due to the limited direct data on this compound.
The formation of covalent adducts between chemical carcinogens or their metabolites and DNA is a critical initiating event in chemical carcinogenesis. For benzo[a]pyrene, the most extensively studied DNA adducts are those formed from its diol epoxide metabolite, BPDE. However, there is evidence to suggest that quinone metabolites of BaP can also form DNA adducts.
It is important to note the extensive body of research on BPDE-DNA adducts, which are considered a critical biomarker of BaP exposure and carcinogenic risk. These adducts have been detected in a variety of human and animal tissues nih.govnih.gov. The lack of specific data for this compound highlights a significant gap in the understanding of the full spectrum of BaP-induced DNA damage.
The assessment of micronuclei and chromosomal aberrations provides a measure of a compound's clastogenic and aneugenic potential. Benzo[a]pyrene and its diol epoxide metabolite are well-documented inducers of such cytogenetic damage.
Studies have shown that BPDE induces chromosomal aberrations, predominantly single chromatid breaks, in cultured human lymphocytes nih.govresearchgate.net. A higher frequency of these aberrations has been associated with an increased risk of lung and bladder cancer nih.govnih.gov. Furthermore, in vitro exposure of human HepG2 cells to benzo[a]pyrene resulted in a dose-dependent increase in micronucleus formation nih.gov.
Although direct evidence for this compound is lacking, the genotoxicity of the parent compound and its other reactive metabolites strongly suggests that the 9,10-quinone could also contribute to chromosomal damage. The formation of DNA strand breaks and bulky adducts, as discussed in previous sections, are lesions that can lead to the formation of micronuclei and larger chromosomal rearrangements if not properly repaired.
Table 2: In Vitro Cytogenetic Damage Induced by Benzo[a]pyrene and its Metabolites
| Compound | Cell System | Effect Observed | Reference |
| Benzo[a]pyrene diol epoxide (BPDE) | Human lymphocytes | Increased chromosomal aberrations (single chromatid breaks) | nih.govresearchgate.net |
| Benzo[a]pyrene | Human HepG2 cells | Dose-dependent increase in micronucleus formation | nih.gov |
Note: This table provides data on the parent compound and its diol epoxide metabolite to infer the potential for this compound to cause similar effects.
In Vivo Genotoxicity Studies in Experimental Models
In vivo studies are essential for understanding the genotoxic effects of a compound within a whole organism, taking into account metabolic and detoxification processes that are not fully replicated in in vitro systems.
Currently, there is a significant lack of data regarding the quantitative analysis of DNA adducts derived specifically from this compound in animal tissues. The vast majority of in vivo research on BaP-DNA adducts has focused on the detection and quantification of BPDE-DNA adducts.
Studies in mice have demonstrated the formation of BPDE-DNA adducts in various tissues, including oocytes and cumulus cells, following in vivo exposure to BaP nih.gov. These adducts are considered a direct result of BaP metabolism nih.gov. The presence of these adducts is often used as a biomarker of BaP-induced genotoxicity.
Exposure to genotoxic agents triggers a complex cellular response involving the activation of DNA damage signaling pathways and the recruitment of DNA repair machinery. While specific molecular analyses of the response to this compound are not available, studies on BaP and BPDE provide insights into the likely cellular responses.
In vivo exposure of mice to BaP has been shown to induce DNA double-strand break repair pathways nih.govresearchgate.net. This includes the activation of non-homologous end joining (NHEJ) in lung and thymus tissues nih.gov. However, these studies also noted that BaP exposure could lead to decreased expression of key DNA repair genes such as ATM, Xrcc5, Xrcc6, p53, and DNA-PKcs in certain tissues, suggesting that BaP may also impair DNA repair processes nih.govresearchgate.net.
The cellular response to BPDE-induced DNA damage has been shown to involve an adaptive upregulation of several DNA repair genes, including DDB2, XPC, XPF, XPG, and POLH researchgate.net. This response enhances the removal of BPDE adducts from DNA researchgate.net. Given that this compound is expected to cause oxidative DNA damage, it is plausible that its effects would trigger the base excision repair (BER) pathway, which is the primary mechanism for repairing oxidized bases and single-strand breaks. However, direct experimental evidence for the activation of specific DNA repair pathways in response to this compound in vivo is currently lacking.
Investigation of Mutational Spectra in Specific Genes in Animal Models
Research into the specific mutational spectra induced by this compound in animal models is not extensively documented in publicly available scientific literature. The vast majority of research on the genotoxicity of benzo[a]pyrene (B[a]P) focuses on its principal carcinogenic metabolite, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). This focus is due to the well-established role of BPDE in forming DNA adducts, which are critical initiating events in B[a]P-induced carcinogenesis.
The metabolism of B[a]P is a complex process involving multiple enzymatic pathways that can lead to the formation of various metabolites, including phenols, dihydrodiols, and quinones. One of these metabolic pathways can result in the formation of benzo[a]pyrene-diones, such as this compound. These diones are known to participate in redox cycling, a process that can generate reactive oxygen species (ROS). The production of ROS can, in turn, induce oxidative DNA damage, which is a known mechanism of genotoxicity that can lead to mutations if not properly repaired by the cell.
While direct studies on the mutational spectra of this compound in animal models are scarce, the known mutational signature of the parent compound, B[a]P, is well-characterized. Exposure to B[a]P is strongly associated with a specific pattern of mutations, particularly G:C to T:A transversions. This signature is a hallmark of the DNA damage caused by the bulky adducts formed by BPDE.
Given the lack of specific data for this compound, the following table summarizes the well-established mutational patterns observed for the parent compound, benzo[a]pyrene, which are largely attributed to its metabolite, BPDE. This information provides a crucial context for understanding the potential, though unconfirmed, genotoxic profile of other B[a]P metabolites.
| Animal Model/Cell Line | Gene | Predominant Mutation Type | Reference |
| Chinese Hamster Ovary (CHO) cells | aprt | G:C → T:A Transversions | nih.gov |
| Human Mammary Epithelial Cells | Exome-wide | C:G > A:T Transversions | nih.gov |
It is important to note that the genotoxic mechanisms of this compound may differ from those of BPDE. While BPDE primarily acts by forming covalent DNA adducts, the genotoxicity of this compound is hypothesized to be mediated, at least in part, through the generation of oxidative stress. Oxidative DNA damage typically results in a different spectrum of mutations, including G:C to T:A transversions, but also other base substitutions and DNA strand breaks.
Analytical and Computational Methodologies for Benzo a Pyrene 9,10 Dione Research
Advanced Chromatographic and Spectrometric Techniques
The accurate detection and quantification of Benzo[a]pyrene-9,10-dione in complex biological and environmental matrices necessitate the use of highly sensitive and selective analytical methods. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are cornerstone techniques in this field, often coupled with stable isotope dilution methods for enhanced quantitative accuracy.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and profiling of benzo[a]pyrene (B130552) (BaP) metabolites, including diones. nih.gov An optimized HPLC method utilizing an acetonitrile/water gradient as the mobile phase, coupled with UV detection, has proven effective for the separation of various BaP metabolites, including BaP-diones, from the parent compound and other metabolic products. nih.gov In such systems, BaP-dione has been identified as a minor metabolite in enzymatic assays with rat hepatic microsomes. nih.gov
For the detection of BaP and its metabolites, a UV wavelength of 254 nm has been shown to provide the highest sensitivity. nih.gov The separation is typically achieved on a reverse-phase column, such as a Nucleosil® C18, with a constant flow rate. nih.gov While HPLC with UV detection is a robust method for separating metabolites, fluorescence detection can offer greater selectivity and sensitivity for certain polycyclic aromatic hydrocarbons (PAHs) and their derivatives. mdpi.comwikipedia.org
Table 1: HPLC Conditions for the Analysis of Benzo[a]pyrene Metabolites
| Parameter | Condition | Source |
|---|---|---|
| Column | Nucleosil® C18 reverse phase | nih.gov |
| Mobile Phase | Acetonitrile/water gradient | nih.gov |
| Flow Rate | 0.6 ml/min | nih.gov |
| Temperature | 35°C | nih.gov |
| Detection | UV at 254 nm | nih.gov |
Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the definitive identification and sensitive quantification of BaP-diones. rsc.org This technique is particularly advantageous over gas chromatography-mass spectrometry (GC-MS) for dione (B5365651) analysis due to the low volatility of these compounds. rsc.org The application of atmospheric pressure chemical ionization (APCI) coupled with LC-MS has been shown to lower the detection limits for BaP-diones by two to three orders of magnitude compared to GC-MS, reaching the low picogram range. rsc.org
A sensitive stable isotope dilution atmospheric pressure chemical ionization tandem mass spectrometry (LC-APCI/SRM/MS) method has been developed for the quantification of various BaP metabolites, including diones. researchgate.net This method offers a significant increase in sensitivity compared to HPLC with radiometric detection. researchgate.net In such analyses, specific selected reaction monitoring (SRM) transitions are used for the selective detection of the target metabolites. researchgate.net For instance, the SRM transition for BaP-diones has been noted as m/z 283 to m/z 226. researchgate.net
Table 2: LC-MS Parameters for Benzo[a]pyrene Dione Analysis
| Parameter | Specification | Source |
|---|---|---|
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) | rsc.org |
| Detection Method | Tandem Mass Spectrometry (MS/MS) with Selected Reaction Monitoring (SRM) | researchgate.net |
| SRM Transition for BaP-diones | m/z 283 → m/z 226 | researchgate.net |
| Detection Limits | Low picogram range | rsc.org |
Stable isotope dilution (SID) coupled with LC-MS is the gold standard for the accurate quantification of BaP metabolites and their DNA adducts. researchgate.netnih.gov This methodology involves the use of isotopically labeled internal standards, such as ¹³C-labeled BaP metabolites, which are added to the sample at the beginning of the analytical process. researchgate.net These internal standards behave identically to the analyte of interest during sample preparation and analysis, correcting for any loss or variation that may occur. researchgate.net
The development of synthetic strategies to incorporate stable isotopes like ¹³C into the BaP ring structure has been pivotal for creating these essential internal standards. researchgate.net The use of a cocktail of these labeled standards allows for the simultaneous and accurate quantification of multiple metabolites from different metabolic pathways in a single analysis. researchgate.net The precision of the method is typically assessed by calculating the coefficient of variation from multiple measurements of standards. researchgate.net The limit of quantitation (LOQ) for BaP metabolites using SID-LC-MS can be in the low femtomole range on-column. researchgate.net
Computational Chemistry and Molecular Modeling Studies
Computational approaches provide invaluable insights into the intrinsic properties of this compound and its interactions with biological macromolecules. These in silico methods complement experimental data by offering a molecular-level understanding of the compound's reactivity and binding behavior.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of polycyclic aromatic hydrocarbons and their metabolites. rsc.org While specific DFT studies focusing solely on this compound are not extensively reported in the reviewed literature, the principles of these calculations are broadly applied to the larger family of BaP derivatives. rsc.org Such studies on related compounds, like BaP diol epoxides, investigate the electronic configuration of reactive sites, such as the epoxide ring, to understand their chemical reactivity towards nucleophiles like DNA bases. researchgate.net
These computational analyses can determine properties such as the energy landscape, geometry, and electronic configuration. researchgate.net For instance, calculations can reveal the bond lengths, electron localization function, and bond polarization, which are all critical determinants of reactivity. researchgate.net By applying these theoretical methods to this compound, researchers could predict its electrophilic sites, estimate its reactivity towards biological nucleophiles, and understand the thermodynamic and kinetic favorability of potential reactions.
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to model the interaction between small molecules, like this compound, and macromolecules, such as DNA. nih.govasianpubs.org These simulations can predict the preferred binding sites, binding energies, and the conformational changes that occur upon binding.
While direct molecular docking studies of this compound with DNA were not found in the reviewed literature, studies on the closely related benzo[a]pyrene-7,8-quinone (BPQ) provide significant insights into how these o-quinones interact with DNA. nih.govasianpubs.org Molecular dynamics simulations of a BPQ-modified oligonucleotide have shown that the BPQ moiety can reside in either the major or minor groove of the DNA duplex, depending on the conformation (syn or anti) around the glycosidic bond. nih.govasianpubs.org The simulations revealed that for the anti conformers, the BPQ was located in the minor groove with relatively low energies, and the DNA backbone largely retained its B-form structure. nih.govasianpubs.org Conversely, the syn conformers positioned the BPQ in the major groove, were associated with higher relative energies, and induced significant deviations from the B-form DNA structure. nih.govasianpubs.org These types of computational studies are crucial for understanding the structural basis of the genotoxicity of BaP diones and for proposing mechanisms of DNA damage.
Environmental Formation and Occurrence of Benzo a Pyrene 9,10 Dione in Academic Research Context
Environmental Formation Mechanisms
Benzo[a]pyrene-9,10-dione is not directly emitted into the environment in significant quantities. Instead, it is primarily formed through the transformation of its parent compound, benzo[a]pyrene (B130552), which is a ubiquitous product of the incomplete combustion of organic matter.
The primary mechanisms of its formation include:
Incomplete Combustion: Benzo[a]pyrene is a well-known component of soot and other particulate matter released from sources such as vehicle exhaust, industrial emissions, and the burning of coal and wood. While benzo[a]pyrene is the primary product, smaller quantities of this compound can also be directly formed during these high-temperature processes. It has been identified as a component of diesel exhaust particles.
Photooxidation: A major pathway for the formation of this compound in the environment is the photooxidation of benzo[a]pyrene. Once released into the atmosphere, benzo[a]pyrene adsorbed on the surface of particulate matter is susceptible to degradation by sunlight. This photochemical process involves the reaction of benzo[a]pyrene with atmospheric oxidants like ozone and hydroxyl radicals, leading to the formation of various oxygenated derivatives, including this compound.
Research on Presence and Persistence in Environmental Compartments
Scientific research has documented the presence of this compound in various environmental matrices, indicating its widespread distribution.
Air: As a product of atmospheric photooxidation, this compound is frequently detected in ambient air, particularly in urban areas with high traffic density and industrial activity. It is associated with fine particulate matter (PM2.5), which can be inhaled deeply into the lungs. Studies have quantified its concentration in urban dust and atmospheric aerosols.
Soil and Sediments: Due to atmospheric deposition, this compound can contaminate soil and sediments. Its persistence in these compartments is influenced by factors such as soil type, organic matter content, and microbial activity. Industrial sites and areas with heavy traffic are often characterized by higher concentrations of this compound.
Water: The presence of this compound in water bodies can result from atmospheric deposition and surface runoff from contaminated soils. Its low water solubility means it is more likely to be found adsorbed to suspended particulate matter or in sediments rather than dissolved in the water column.
Table 1: Reported Concentrations of this compound in Environmental Samples
| Environmental Matrix | Location/Source | Reported Concentration Range |
| Atmospheric Particulate Matter (PM2.5) | Urban Atmosphere | ng/m³ levels |
| Diesel Exhaust Particles | Engine Emissions | Detected as a component |
| Urban Dust | Urban Areas | ng/g levels |
Note: The table presents generalized concentration ranges based on available literature. Actual concentrations can vary significantly depending on the specific location, sampling time, and analytical methods used.
Environmental Biotransformation Pathways of this compound
The environmental fate of this compound is influenced by microbial activity. Various microorganisms have been shown to transform this compound, leading to its degradation.
Microbial Transformation: Certain bacteria and fungi possess the enzymatic machinery to metabolize this compound. For example, some bacterial species can utilize it as a carbon and energy source, breaking it down into less complex molecules. The initial steps in the microbial degradation of benzo[a]pyrene can also lead to the formation of this compound as an intermediate metabolite.
Enzymatic Pathways: The biotransformation of this compound is often initiated by enzymes such as dioxygenases and laccases. These enzymes can introduce hydroxyl groups or cleave the aromatic rings, making the molecule more water-soluble and susceptible to further degradation. For instance, fungal laccases have been shown to be involved in the transformation of benzo[a]pyrene quinones. The specific metabolic pathways and end products can vary depending on the microbial species and environmental conditions. Research in this area is ongoing to fully elucidate the complex biotransformation routes of this compound in the environment.
Q & A
Q. What are the established methods for synthesizing and purifying Benzo[a]pyrene-9,10-dione in laboratory settings?
B[a]P-9,10-dione is synthesized via oxidation of benzo[a]pyrene (B[a]P) derivatives. A common approach involves ozonolysis of B[a]P in controlled environments to yield dihydrodiol-epoxide intermediates, which are further oxidized to the dione form . Purification typically employs high-performance liquid chromatography (HPLC) with reverse-phase columns, validated using UV-Vis spectroscopy at 254 nm for aromatic detection . Ensure inert atmospheres during synthesis to prevent side reactions, and confirm purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
Q. What analytical techniques are recommended for detecting B[a]P-9,10-dione in environmental or biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying B[a]P-9,10-dione in complex matrices. Use electrospray ionization (ESI) in negative ion mode with a C18 column for separation . For fluorescence-based detection, excite at 340 nm and monitor emission at 380 nm, leveraging the compound’s aromatic structure . Validate methods with isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix effects .
Q. How does B[a]P-9,10-dione interact with DNA, and what are the primary experimental models for studying its genotoxicity?
B[a]P-9,10-dione forms covalent adducts with DNA bases, particularly guanine, via epoxide ring-opening reactions. In vitro models include plasmid DNA treated with the compound and analyzed via P-postlabeling or HPLC-MS to identify adducts . For cellular studies, human bronchial epithelial cell lines (e.g., BEAS-2B) exposed to B[a]P-9,10-dione are used to assess mutagenicity via comet assays or transgenic rodent models (e.g., MutaMouse) .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported mutagenic potencies of B[a]P-9,10-dione across studies?
Discrepancies often arise from variations in metabolic activation systems (e.g., cytochrome P450 isoforms) or experimental conditions (e.g., pH, redox states). To address this:
- Standardize metabolic activation using liver microsomes from specific species (e.g., rat S9 fraction) .
- Quantify reactive oxygen species (ROS) generation during experiments, as oxidative stress modulates adduct stability .
- Conduct meta-analyses using databases like EPA’s HERO to compare endpoints (e.g., tumor incidence vs. adduct levels) .
Q. What advanced techniques resolve the stereochemical effects of B[a]P-9,10-dione-DNA adduct formation?
Stereochemistry critically influences adduct repair and mutagenicity. Use:
- Chiral synthesis : Isolate enantiomers via chiral HPLC or enzymatic resolution .
- X-ray crystallography/NMR : Determine adduct structures in duplex DNA to identify stereospecific hydrogen bonding .
- Molecular dynamics simulations : Model adduct-induced DNA distortion and polymerase bypass efficiency .
Q. How can nanopore-based sensing improve detection of B[a]P-9,10-dione-DNA adducts at single-molecule resolution?
The α-hemolysin nanopore differentiates adducts by measuring current blockades as DNA strands translocate. Key steps:
Q. What metabolomic approaches identify secondary biomarkers of B[a]P-9,10-dione exposure beyond DNA adducts?
Non-targeted metabolomics using high-resolution MS (HRMS) can detect:
- Urinary metabolites : Phase II conjugates (e.g., glucuronides) of dihydrodiol intermediates .
- Lipid peroxidation products : Malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE) as oxidative stress markers .
- Epigenetic modifications : Histone adducts identified via immunoaffinity enrichment and LC-MS .
Methodological Considerations
- Contamination control : Use HEPA filters and Class I biosafety hoods to minimize airborne exposure during synthesis .
- Data validation : Cross-reference findings with NIST spectral libraries for structural confirmation .
- Ethical compliance : Adhere to protocols for handling carcinogens (e.g., NIH Guidelines for Recombinant DNA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
